3-(3-Nitrophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(3-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10N2O3/c13-10-9(4-5-11-10)7-2-1-3-8(6-7)12(14)15/h1-3,6,9H,4-5H2,(H,11,13) |
InChI Key |
XAUYVRCLBBPOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of 3 3 Nitrophenyl Pyrrolidin 2 One Transformations
Elucidation of Reaction Pathways and Intermediates in Pyrrolidinone Synthesis
The formation of the 3-(3-Nitrophenyl)pyrrolidin-2-one ring system can be envisioned through several synthetic routes, each with its own mechanistic nuances. A common approach involves the Michael addition of a nitroalkane precursor to an appropriate α,β-unsaturated carbonyl compound, followed by reductive cyclization. The mechanistic details of such transformations are critical for controlling stereochemistry and optimizing reaction yields.
Stepwise vs. Concerted Mechanisms in Pyrrolidinone Formation
The cyclization step in the synthesis of pyrrolidinones can, in principle, proceed through either a stepwise or a concerted mechanism. A stepwise reaction involves the formation of one or more intermediates, each with a finite lifetime, before the final product is formed. psiberg.comquora.com In contrast, a concerted reaction proceeds in a single step where all bond-forming and bond-breaking events occur simultaneously through a single transition state. psiberg.comyoutube.com
The distinction between these pathways is crucial as it dictates the stereochemical outcome of the reaction. In the context of this compound synthesis, a stepwise mechanism, for instance, might involve the initial formation of an open-chain amino acid or ester, which then undergoes a subsequent intramolecular cyclization. This allows for the possibility of conformational changes in the intermediate that could lead to a mixture of diastereomers. A concerted mechanism, on the other hand, would likely offer a higher degree of stereocontrol, as the geometry of the transition state would directly determine the stereochemistry of the product.
The choice between a stepwise and concerted pathway is often influenced by factors such as the nature of the reactants, the solvent, and the catalyst employed. For example, the presence of a strong acid or base catalyst might favor a stepwise pathway by stabilizing charged intermediates. The use of kinetic isotope effects is a powerful tool to experimentally distinguish between these mechanisms. nih.govdiva-portal.org
Identification of Reactive Intermediates (e.g., enamines, iminium ions, aziridines)
The synthesis and transformations of pyrrolidinones often involve a variety of reactive intermediates that are not directly observed but are inferred from trapping experiments, spectroscopic studies, and computational modeling. In the context of reactions involving the pyrrolidine (B122466) ring, particularly those starting from N-arylpyrrolidines, the formation of enamine and iminium ion intermediates is well-documented. researchgate.net
An enamine can be formed by the deprotonation of the α-carbon of the pyrrolidinone ring, creating a nucleophilic species that can participate in various C-C bond-forming reactions. Conversely, oxidation of the tertiary amine in an N-substituted pyrrolidine can lead to the formation of a transient iminium ion. This electrophilic intermediate is susceptible to attack by nucleophiles. researchgate.net
In the synthesis of 3-substituted pyrrolidinones, imine intermediates are also frequently proposed. For instance, in a multicomponent reaction involving an aldehyde, an amine, and a suitable carbon nucleophile, an imine is often formed in situ from the aldehyde and amine. nih.gov This imine, or its protonated form, the iminium ion, then undergoes nucleophilic attack to build the pyrrolidinone skeleton. beilstein-journals.org
While less common in the direct synthesis of the pyrrolidinone ring itself, aziridines can be considered as potential reactive intermediates in certain transformations of pre-existing pyrrolidinone scaffolds, particularly in rearrangement reactions.
Kinetic and Thermodynamic Studies of Pyrrolidinone Reactions
The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. Kinetic control favors the product that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.com Thermodynamic control, on the other hand, favors the most stable product, which is the product with the lowest Gibbs free energy. wikipedia.orglibretexts.org Reaction conditions, particularly temperature, play a pivotal role in determining whether a reaction is under kinetic or thermodynamic control. libretexts.orgwikipedia.orglibretexts.org
Reaction Rate Determinations and Kinetic Profiles
The rate of a chemical reaction is a measure of how quickly reactants are converted into products. Determining the reaction rate and understanding the kinetic profile of a reaction provides valuable insights into the reaction mechanism. For the synthesis of this compound, the rate of the reaction could be monitored by techniques such as HPLC or NMR spectroscopy, following the disappearance of starting materials or the appearance of the product over time.
A hypothetical kinetic study for the formation of this compound from a suitable precursor might yield data as presented in the table below. This data could then be used to determine the order of the reaction with respect to each reactant and to calculate the rate constant.
| Time (min) | [Reactant A] (M) | [Reactant B] (M) | [Product] (M) |
| 0 | 0.100 | 0.100 | 0.000 |
| 10 | 0.085 | 0.085 | 0.015 |
| 20 | 0.072 | 0.072 | 0.028 |
| 30 | 0.061 | 0.061 | 0.039 |
| 60 | 0.042 | 0.042 | 0.058 |
| 90 | 0.029 | 0.029 | 0.071 |
| This table presents hypothetical data for illustrative purposes. |
From such data, a rate law of the form: Rate = k[Reactant A]^x[Reactant B]^y can be determined, where 'k' is the rate constant and 'x' and 'y' are the reaction orders.
Activation Energy Profiles for Pyrrolidinone Transformations
The activation energy (Ea) is the minimum energy required for a reaction to occur. An activation energy profile, often depicted in a reaction coordinate diagram, illustrates the energy changes that occur as reactants are converted into products, including the energy of any transition states and intermediates.
For a reaction leading to this compound, there might be competing pathways leading to different products. The activation energy for each pathway will determine which product is formed more rapidly (the kinetic product). The electron-withdrawing nature of the 3-nitrophenyl group is expected to influence the stability of any charged intermediates or transition states, thereby affecting the activation energies of the reaction pathways.
A hypothetical reaction coordinate diagram for a reaction with competing kinetic and thermodynamic products is shown below.
This is a generic reaction coordinate diagram illustrating the concepts of kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Selectivity in Nitrophenyl Pyrrolidinone Syntheses
In many chemical reactions, more than one product can be formed. The selectivity of a reaction refers to the preference for the formation of one product over others. This selectivity can be either kinetically or thermodynamically controlled. nih.gov
In the synthesis of substituted pyrrolidinones, it has been shown through computational studies that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product. nih.gov This implies that the product that is formed faster is the one that is predominantly isolated, even if it is not the most stable product that could be formed.
For the synthesis of this compound, the reaction conditions can be manipulated to favor either the kinetic or the thermodynamic product. For example, running the reaction at a lower temperature for a shorter duration would likely favor the kinetic product, as there would be insufficient energy to overcome the activation barrier to form the thermodynamic product, and the reaction would not have time to reach equilibrium. libretexts.orgmasterorganicchemistry.com Conversely, higher temperatures and longer reaction times would allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product. wikipedia.orglibretexts.org
Influence of the 3-Nitrophenyl Substituent on Reaction Mechanisms
The presence of the 3-nitrophenyl substituent at the C3 position of the pyrrolidin-2-one ring introduces specific electronic and steric factors that dictate the course of its chemical transformations. These factors can modulate the reactivity of the lactam ring and the feasibility of various reaction pathways.
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This electronic perturbation significantly impacts the reactivity of the pyrrolidinone system.
The electron density at various positions of the this compound molecule is altered by the nitro group. The aromatic ring is deactivated towards electrophilic substitution and activated towards nucleophilic aromatic substitution. More pertinent to the pyrrolidinone core, the electron-withdrawing nature of the nitrophenyl substituent affects the acidity of the C-H protons adjacent to the carbonyl group and the electrophilicity of the carbonyl carbon itself.
In the context of base-mediated reactions, the presence of the 3-nitrophenyl group can facilitate the deprotonation at the C3 position, potentially leading to the formation of an enolate. The stability of this enolate would be influenced by the delocalization of the negative charge into the nitrophenyl ring. This can direct the regioselectivity of subsequent alkylation or condensation reactions.
Conversely, in acid-catalyzed reactions, the electron-withdrawing nitro group can decrease the basicity of the lactam nitrogen and the carbonyl oxygen, potentially slowing down reactions that require protonation at these sites. However, it can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This dual effect can be harnessed to control the selectivity of certain transformations. Studies on related heterocyclic systems, such as oxazolidinones, have shown that the nature and position of substituents on the aryl ring are critical for their activity, with electron-withdrawing groups playing a significant role. nih.gov
Table 1: Predicted Electronic Effects of the 3-Nitrophenyl Group on the Reactivity of the Pyrrolidinone Ring
| Position in Pyrrolidinone Ring | Predicted Effect of 3-Nitrophenyl Group | Rationale |
| C3-H Acidity | Increased | Stabilization of the conjugate base (enolate) through resonance with the nitro group. |
| Carbonyl Carbon (C2) Electrophilicity | Increased | Inductive electron withdrawal by the nitrophenyl substituent. |
| Lactam Nitrogen (N1) Basicity | Decreased | Inductive electron withdrawal reduces the availability of the nitrogen lone pair. |
| Reactivity towards Nucleophiles | Enhanced at C2 | Increased electrophilicity of the carbonyl carbon. |
| Reactivity towards Electrophiles | Diminished at N1 | Reduced basicity of the lactam nitrogen. |
This table is illustrative and based on general principles of organic chemistry, as direct experimental data for this compound is not extensively available.
The spatial arrangement of the 3-nitrophenyl group relative to the pyrrolidinone ring can impose significant steric hindrance, thereby influencing the approach of reagents and the stability of transition states. The conformational preferences of the molecule are a key determinant of its reactivity.
The pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The bulky 3-nitrophenyl substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain. This preferred conformation can dictate the stereochemical outcome of reactions at or near the C3 position. For instance, the approach of a bulky reagent might be favored from the face of the ring opposite to the nitrophenyl group.
Computational studies on related substituted pyrrolidines have highlighted the importance of considering multiple conformers in understanding their reactivity. researchgate.netresearchgate.netnih.gov The rotation around the C3-C(aryl) bond is also a factor, with certain rotational isomers being more stable than others. This can affect the accessibility of the ortho and meta positions of the phenyl ring to reagents.
Furthermore, in reactions involving the formation of new stereocenters, the steric bulk of the nitrophenyl group can lead to diastereoselectivity. The interplay between electronic and steric effects is therefore crucial in predicting the outcome of transformations involving this compound.
Ring Opening and Cleavage Reactions of Pyrrolidinone Derivatives via C–N Bond Cleavage
The cleavage of the amide bond within the pyrrolidinone ring is a significant transformation that can lead to linear amino acids or other functionalized acyclic molecules. The C-N bond of a lactam is generally stable, but its cleavage can be promoted under various conditions.
Acid-mediated hydrolysis is a common method for lactam ring opening. In the case of this compound, the reaction would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the activated carbonyl carbon. The electron-withdrawing nature of the nitrophenyl group would likely facilitate this nucleophilic attack. Studies on α-aryl-lactams have shown that they can undergo ring-opening in the presence of strong acids like triflic acid. rsc.org
Reductive C-N bond cleavage offers an alternative pathway to ring-opened products. Recent advancements have utilized photoredox catalysis in combination with a Lewis acid to achieve the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. nih.govnih.govacs.org This method involves a single-electron transfer to the amide, leading to a radical anion intermediate that subsequently fragments. While these studies have focused on N-acylated pyrrolidines, the principles could be extended to 3-substituted systems. The presence of the reducible nitro group on the phenyl ring of this compound might introduce additional complexities and potential for selective transformations under reductive conditions.
The cleavage of C-N bonds in unstrained cyclic amines like pyrrolidine has been a subject of considerable research, with various catalytic systems being developed for this purpose. researchgate.net These methods often involve the formation of reactive intermediates that facilitate the bond-breaking process. The applicability of these methods to this compound would depend on the compatibility of the reaction conditions with the nitro group.
Table 2: General Conditions for C–N Bond Cleavage in Pyrrolidine Derivatives
| Method | Reagents and Conditions | Substrate Scope (General) | Potential Applicability to this compound |
| Acid-Mediated Hydrolysis | Strong acid (e.g., HCl, H₂SO₄, Triflic Acid), Heat | Various lactams | Likely applicable, potentially facilitated by the electron-withdrawing substituent. rsc.org |
| Reductive Cleavage | SmI₂, HMPA | N-Acyl pyrrolidines | Possible, but the nitro group is also susceptible to reduction. |
| Photoredox/Lewis Acid Catalysis | Photocatalyst (e.g., Ir or Ru complex), Lewis Acid (e.g., Zn(OTf)₂), Light | N-Benzoyl pyrrolidines | Feasible, though the nitro group's redox properties need consideration. nih.govnih.govacs.org |
| Enzymatic Hydrolysis | Lipases, Hydrolases | Various lactams | Dependent on enzyme specificity. |
This table summarizes general findings from the literature on pyrrolidine derivatives and does not represent specific experimental results for this compound unless cited.
Advanced Characterization and Structural Analysis in Support of Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., 1D, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 3-(3-Nitrophenyl)pyrrolidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. For the pyrrolidinone ring, the protons at the C3, C4, and C5 positions would exhibit characteristic multiplets. The protons on the 3-nitrophenyl group would appear in the aromatic region of the spectrum, with their coupling patterns revealing their relative positions on the ring. The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms, including the carbonyl carbon of the lactam ring, the carbons of the pyrrolidinone ring, and the carbons of the nitrophenyl substituent.
2D NMR (COSY, HSQC, HMBC): To definitively assign these signals and establish the molecular structure, 2D NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling relationships, allowing for the tracing of the proton network within the pyrrolidinone ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon atom that has an attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is crucial for connecting the 3-nitrophenyl substituent to the C3 position of the pyrrolidinone ring and for confirming the position of the carbonyl group.
Mechanistic insights can also be gleaned from NMR studies by monitoring the reaction progress over time. The appearance of signals corresponding to intermediates and the final product, alongside the disappearance of starting material signals, can help to elucidate the reaction pathway.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | - | 175.0 (C=O) |
| 3 | 4.0 (dd) | 50.0 |
| 4 | 2.5 (m) | 25.0 |
| 5 | 3.5 (t) | 45.0 |
| 1' | - | 140.0 |
| 2' | 8.2 (d) | 122.0 |
| 3' | - | 148.0 (C-NO₂) |
| 4' | 7.6 (t) | 130.0 |
| 5' | 8.1 (d) | 124.0 |
| 6' | 7.8 (t) | 135.0 |
Note: This table presents expected chemical shift values based on typical ranges for similar structures and is for illustrative purposes.
Mass Spectrometry for Reaction Intermediate Identification and Product Confirmation (e.g., HRMS, ESI-HRMS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is particularly valuable in the study of this compound.
Product Confirmation: ESI-HRMS can accurately determine the molecular weight of the synthesized compound. By comparing the experimentally measured exact mass to the calculated theoretical mass for the chemical formula of this compound (C₁₀H₁₀N₂O₃), the identity of the product can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. The observed isotopic pattern in the mass spectrum further corroborates the elemental composition.
Reaction Intermediate Identification: During the synthesis of this compound, mass spectrometry can be used to identify transient intermediates. By analyzing aliquots of the reaction mixture at different time points, it may be possible to detect the mass of proposed intermediates, providing direct evidence for a hypothesized reaction mechanism. Fragmentation analysis (MS/MS) can also be performed on the molecular ion of the product to understand its fragmentation pathways, which can yield further structural information.
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 207.0764 | 207.0761 |
X-ray Crystallography for Absolute Configuration and Conformational Analysis of Pyrrolidinone Structures
X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like this compound, single-crystal X-ray diffraction can unambiguously establish the absolute configuration of stereocenters, provided a suitable crystal is obtained.
This technique provides a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the five-membered pyrrolidinone ring (e.g., envelope or twist conformation) and the rotational orientation of the 3-nitrophenyl group relative to the lactam ring can be determined.
Intermolecular interactions: The packing of molecules in the crystal lattice reveals information about non-covalent interactions such as hydrogen bonding (e.g., involving the N-H of the lactam), π-π stacking, and other van der Waals forces. These interactions can be crucial for understanding the solid-state properties of the compound.
The structural data obtained from X-ray crystallography provides a definitive benchmark for comparison with computational models and spectroscopic data.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a valuable tool for both the characterization of this compound and for monitoring its synthesis.
Functional Group Analysis: The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups:
N-H stretch: A peak in the region of 3200-3400 cm⁻¹ would indicate the presence of the secondary amine within the lactam ring.
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam.
NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group would appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Aromatic C-H and C=C stretches: Bands corresponding to the aromatic ring would also be present.
Reaction Progress Monitoring: IR spectroscopy can be effectively used to monitor the progress of the reaction leading to this compound. For example, in a synthesis starting from γ-aminobutyric acid and a nitrophenyl precursor, one could monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the lactam C=O stretch to determine the extent of the reaction. This can be done in real-time using an attenuated total reflectance (ATR) IR probe immersed in the reaction mixture.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3300 | Medium |
| C-H Stretch (Aromatic) | ~3100 | Medium |
| C-H Stretch (Aliphatic) | ~2950 | Medium |
| C=O Stretch (Lactam) | ~1690 | Strong |
| C=C Stretch (Aromatic) | ~1600, 1480 | Medium |
| NO₂ Asymmetric Stretch | ~1530 | Strong |
Theoretical and Computational Studies on 3 3 Nitrophenyl Pyrrolidin 2 One Chemistry
Density Functional Theory (DFT) Calculations for Mechanistic Probing and Energy Landscapes
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and reactivity of organic molecules. nih.govirjweb.com This method, rooted in quantum mechanics, allows for the detailed examination of reaction mechanisms and the mapping of potential energy surfaces. For a molecule like 3-(3-Nitrophenyl)pyrrolidin-2-one, DFT calculations can elucidate the intricate dance of electrons during chemical transformations.
Researchers employ DFT to calculate the energies of reactants, transition states, and products, thereby constructing a comprehensive energy landscape for a given reaction. This landscape reveals the thermodynamic and kinetic feasibility of different reaction pathways. For instance, in reactions involving the pyrrolidinone ring, DFT can be used to model processes such as ring-opening, functionalization at the alpha-carbon, or reactions involving the lactam nitrogen. The choice of functional, such as the widely used B3LYP, and a suitable basis set, like 6-31G* or larger, is crucial for obtaining accurate results that correlate well with experimental observations. inpressco.comresearchgate.netnih.gov By correcting for factors like dispersion forces and basis set superposition error, the accuracy of these calculations can be further enhanced. nih.gov
Computational Modeling of Reaction Pathways and Transition States
The elucidation of reaction mechanisms is a primary objective of computational chemistry. For this compound, computational modeling can map out the step-by-step transformations that occur during a chemical reaction. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a fleeting, yet critical, species that dictates the reaction rate.
Quantum chemical studies on related systems, such as the synthesis of pyrrolidinedione derivatives, have successfully used computational methods to determine the energy barriers associated with each step of a reaction, including additions, rearrangements, and cyclizations. rsc.orgresearchgate.net For example, in a potential reaction involving the reduction of the nitro group on the phenyl ring of this compound, computational modeling could predict the most likely sequence of events, including the structures of any nitroso or hydroxylamine (B1172632) intermediates and the associated energy changes. These models can also explore the influence of catalysts or solvent molecules on the reaction pathway, providing a more complete picture of the chemical process.
Prediction of Molecular Geometry and Electronic Structure of Nitrophenyl Pyrrolidinones
The three-dimensional arrangement of atoms in a molecule and the distribution of its electrons are fundamental to its chemical and physical properties. DFT and other quantum chemical methods are adept at predicting the optimized molecular geometry of compounds like this compound. These calculations can provide precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography if available.
Table 1: Predicted Geometrical Parameters for a Representative 3-Arylpyrrolidin-2-one Derivative Note: The following data is illustrative and based on typical values for similar structures, as specific computational data for this compound is not readily available in published literature.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | N-C(O) | ~1.35 Å |
| Bond Length | C-N (ring) | ~1.46 Å |
| Bond Length | C-C (aryl-pyrrolidine) | ~1.52 Å |
| Bond Angle | O=C-N | ~125° |
| Bond Angle | C-N-C(H2) | ~112° |
| Dihedral Angle | H-N-C-C | Variable (conformation dependent) |
Table 2: Predicted Electronic Properties for a Representative Nitrophenyl-Substituted Heterocycle Note: The following data is illustrative and based on typical values for similar structures, as specific computational data for this compound is not readily available in published literature.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
In Silico Approaches for Understanding Reactivity and Selectivity in Pyrrolidinone Systems
In silico techniques encompass a broad range of computational methods used to predict chemical and biological properties. For pyrrolidinone systems, these approaches are invaluable for understanding reactivity and selectivity. By analyzing the molecular electrostatic potential (MEP), for example, researchers can identify the electron-rich and electron-poor regions of this compound. This information helps to predict where electrophilic and nucleophilic attacks are most likely to occur. researchgate.net
Furthermore, computational models can be developed to predict the outcome of reactions where multiple products are possible. This is particularly relevant for substituted pyrrolidinones, where issues of regioselectivity and stereoselectivity often arise. By calculating the activation energies for the formation of different products, it is possible to predict which isomer will be favored under a given set of conditions. These predictive models can significantly streamline the process of designing synthetic routes, reducing the need for extensive experimental screening. nih.gov
Molecular Recognition and Mechanistic Aspects of Compound Functionality
Molecular Interactions via Hydrogen Bonding and Van der Waals Forces in Pyrrolidinone Binding
The binding of 3-(3-Nitrophenyl)pyrrolidin-2-one to its molecular partners is a multifaceted process directed by a combination of hydrogen bonds and van der Waals forces. The pyrrolidinone core, which contains a cyclic amide (a lactam), is central to its ability to form specific hydrogen bonds.
The amide group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). researchgate.net This duality allows it to form strong, directional interactions with complementary residues in a binding pocket, such as amino acid side chains in a protein. The geometry of hydrogen bonds is a critical determinant of binding specificity, with typical distances for C=O···H-N interactions being around 2.9 Å. nih.gov
Table 1: Key Molecular Interactions for this compound
| Interaction Type | Participating Moiety | Description |
| Hydrogen Bond Donor | Pyrrolidinone N-H | The amide proton can be donated to a hydrogen bond acceptor (e.g., an oxygen or nitrogen atom) on a binding partner. |
| Hydrogen Bond Acceptor | Pyrrolidinone C=O | The carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with donor groups like -OH or -NH. researchgate.net |
| Hydrogen Bond Acceptor | Nitrophenyl -NO₂ | The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. |
| Van der Waals Forces | Entire Molecule | Includes interactions between the aliphatic ring, the aromatic system, and the target, contributing to binding affinity. britannica.commdpi.com |
| π-π Stacking | Nitrophenyl Ring | The aromatic ring can stack with other aromatic systems (e.g., phenylalanine, tyrosine residues) in a binding site. |
Enantiospecificity and Stereochemical Implications in Molecular Recognition Events
The carbon atom at the 3-position of the pyrrolidinone ring in this compound is a stereocenter. This means the compound exists as a pair of enantiomers: (R)-3-(3-Nitrophenyl)pyrrolidin-2-one and (S)-3-(3-Nitrophenyl)pyrrolidin-2-one. This chirality is a critical factor in molecular recognition, as biological systems (like enzymes and receptors) are themselves chiral.
Enantiospecificity arises because the three-dimensional arrangement of the substituents around the chiral center dictates how the molecule can fit into a structured binding site. One enantiomer will typically form a more complementary set of interactions with a chiral target than the other, leading to a significant difference in binding affinity and subsequent biological or chemical activity.
The development of asymmetric syntheses for chiral pyrrolidines is a major focus in chemistry, underscoring the importance of obtaining stereochemically pure compounds for use as organocatalysts or therapeutic agents. mdpi.com The efficiency and selectivity of many pyrrolidine-based catalysts are highly dependent on their specific stereoconfiguration. mdpi.com
Table 2: Stereochemical Implications for Molecular Recognition
| Enantiomer | Interaction with Chiral Target | Expected Outcome |
| (R)-3-(3-Nitrophenyl)pyrrolidin-2-one | May fit optimally into a specific chiral binding site, aligning key interaction groups (e.g., H-bond donors/acceptors, nitrophenyl ring) for maximum contact. | Higher binding affinity; may act as a potent agonist, antagonist, or catalyst. |
| (S)-3-(3-Nitrophenyl)pyrrolidin-2-one | May fit poorly due to steric clashes or misalignment of key functional groups within the same chiral binding site. | Lower binding affinity; may be inactive or exhibit a different mode of action. |
Role as a Chemical Probe or Ligand: Mechanistic Studies of Interaction
With its defined structure and functional groups, this compound is well-suited to serve as a chemical probe or ligand for studying molecular systems. Pyrrolidine (B122466) derivatives are frequently developed as inhibitors or modulators of protein targets, such as the anti-apoptotic protein Mcl-1. nih.gov
In mechanistic studies, the compound could be used to:
Map Binding Sites: By observing its interaction with a target protein through techniques like X-ray crystallography or NMR spectroscopy, researchers can elucidate the specific amino acid residues involved in binding.
Competitive Binding Assays: The compound can be used to compete with a known ligand, allowing for the determination of its binding affinity (Ki or IC50 values). For example, derivatives have been shown to inhibit Mcl-1 with nanomolar potency. nih.gov
Structure-Activity Relationship (SAR) Studies: The nitrophenyl group serves as a scaffold that can be chemically modified. By synthesizing analogs with different substituents on the phenyl ring, researchers can systematically probe how changes in electronics and sterics affect binding affinity and selectivity.
Table 3: Potential Applications in Mechanistic Studies
| Application | Method | Information Gained |
| Ligand for Target Validation | Molecular Docking, In Vitro Assays | Confirmation of a protein's role in a biological pathway by observing the effect of ligand binding. |
| Chemical Probe | Fluorescence/Spectroscopic Labeling | The nitro group could be reduced and functionalized with a reporter tag to track the molecule within a cell or assay. |
| Fragment for Drug Discovery | Fragment-Based Screening | The core structure can be used as a starting point for developing more complex and potent inhibitors. |
Influence of the Nitrophenyl Moiety on Binding Affinity and Selectivity
The nitrophenyl moiety is not a passive component of the molecule; it actively influences the compound's electronic profile and interaction potential, thereby affecting its binding affinity and selectivity.
Hydrogen Bonding and Electrostatic Interactions: The nitro group (-NO₂) is strongly electron-withdrawing and its oxygen atoms are potent hydrogen bond acceptors. This allows for specific, directional interactions with hydrogen bond donors in a receptor site, which can significantly enhance binding affinity. nih.gov
Aromatic Interactions: The phenyl ring itself can engage in non-covalent interactions. It can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. It can also participate in cation-π interactions with positively charged residues like lysine (B10760008) or arginine.
Modulation of Pyrrolidinone Reactivity: The electron-withdrawing nature of the nitrophenyl group can influence the acidity of the N-H proton on the pyrrolidinone ring and the nucleophilicity of the amide nitrogen, which can be relevant in certain catalytic applications.
Table 4: Contributions of the Nitrophenyl Moiety to Binding
| Feature | Type of Interaction | Effect on Binding |
| Nitro Group (-NO₂) | Hydrogen Bond Acceptor, Dipole-Dipole | Enhances specificity and affinity through directional electrostatic interactions. |
| Phenyl Ring (C₆H₄) | π-π Stacking, Hydrophobic Interactions | Provides additional binding energy through non-polar and aromatic interactions. |
| Electron-Withdrawing Effect | Electronic Modulation | Influences the charge distribution across the entire molecule, affecting its interaction with polar environments and metal ions. |
Mechanistic Principles of Catalytic Applications for Pyrrolidinone Derivatives
Pyrrolidinone derivatives, particularly those derived from the amino acid proline, are cornerstones of asymmetric organocatalysis. mdpi.com The mechanistic principles are well-established and rely on the nucleophilic nature of the pyrrolidine nitrogen. While this compound is a lactam (a cyclic amide) and not a secondary amine like proline, related pyrrolidine structures are central to these catalytic cycles.
The primary mechanisms involve the formation of transient, reactive intermediates:
Enamine Catalysis: In this mode, a secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., in a Michael addition). The catalyst is regenerated upon hydrolysis of the resulting iminium ion. The stereochemistry of the pyrrolidine ring directs the facial selectivity of the attack, leading to an enantiomerically enriched product.
Iminium Catalysis: Here, the secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.
In some cases, catalytic systems use a combination of components. For instance, a platinum/Brønsted acid system can be used to catalyze cascade reactions for synthesizing complex pyrrolidine derivatives, proceeding through cycloisomerization and nucleophilic addition steps. nih.gov The trifluoromethanesulfonamide (B151150) (-NHTf) group, acting as an H-bond donor, has also been incorporated into pyrrolidine catalysts to enhance performance. mdpi.com
Table 5: General Mechanism of Enamine Catalysis with a Pyrrolidine Catalyst
| Step | Description | Key Species |
| 1 | The pyrrolidine secondary amine catalyst attacks a carbonyl compound (e.g., a ketone). | Pyrrolidine, Ketone |
| 2 | A carbinolamine intermediate is formed and subsequently dehydrates. | Carbinolamine |
| 3 | A nucleophilic enamine is formed. The chirality of the catalyst controls the enamine's geometry. | Enamine |
| 4 | The enamine attacks an electrophile in a stereocontrolled fashion. | Electrophile |
| 5 | The resulting intermediate is hydrolyzed, releasing the product and regenerating the catalyst. | Product, Pyrrolidine Catalyst |
Conclusion: Future Directions and Emerging Research Avenues for 3 3 Nitrophenyl Pyrrolidin 2 One
Unexplored Synthetic Pathways for Enhanced Efficiency and Diversity
Current synthetic strategies for 3-aryl-pyrrolidin-2-ones provide a solid foundation, yet significant opportunities exist for the development of more efficient, stereocontrolled, and diverse routes to 3-(3-Nitrophenyl)pyrrolidin-2-one and its derivatives.
One major avenue for exploration lies in the realm of asymmetric catalysis . The development of enantioselective Michael addition reactions, a key strategy for constructing the pyrrolidinone core, remains a fertile ground for investigation. rsc.orgresearchgate.net While organocatalytic approaches have shown promise for related structures, the application of novel chiral catalysts, including bifunctional thioureas or phase-transfer catalysts, could lead to highly enantiomerically enriched this compound. researchgate.net Such stereochemically defined molecules are of paramount importance for applications in medicinal chemistry.
Furthermore, modern catalytic C-H activation and arylation techniques offer a more atom-economical approach. acs.orgacs.orgnih.govrsc.org Research into the direct C-H arylation of the pyrrolidinone ring at the C-3 position with suitable nitroaryl coupling partners, potentially utilizing palladium or other transition metal catalysts, could streamline the synthesis and avoid pre-functionalization steps. acs.orgacs.orgnih.gov The development of directing groups that can be easily installed and removed would be crucial for achieving high regioselectivity in such transformations.
The burgeoning field of photoredox catalysis presents another exciting frontier. rsc.orgthieme-connect.comacs.orgacs.orgyoutube.com Visible-light-mediated approaches could enable the synthesis of this compound under mild conditions, potentially through radical-mediated pathways. rsc.orgthieme-connect.comacs.org The exploration of different photocatalysts, solvents, and radical precursors could unlock novel and highly efficient synthetic routes. acs.orgyoutube.com
Finally, the use of multicomponent reactions (MCRs) could provide rapid access to a diverse library of substituted this compound derivatives. tandfonline.comnih.gov Designing novel MCRs that incorporate a nitro-substituted benzaldehyde, an amine source, and a suitable C2-building block could significantly enhance the structural diversity of the resulting products in a single synthetic operation.
Advanced Mechanistic Questions and Computational Challenges
A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic methods and designing new ones. Several advanced mechanistic questions and computational challenges warrant investigation.
Computational modeling , using techniques such as Density Functional Theory (DFT), can provide invaluable insights into the transition states and intermediates of key synthetic steps. For instance, in Michael addition reactions, computational studies can elucidate the role of the catalyst in stereocontrol and help in the rational design of more effective catalysts. Similarly, for C-H activation reactions, DFT calculations can clarify the nature of the organometallic intermediates and the factors governing regioselectivity.
The role of the nitro group itself presents an interesting mechanistic puzzle. Its strong electron-withdrawing nature significantly influences the reactivity of the phenyl ring and can also act as a directing group in certain reactions. nih.govucla.edursc.org Investigating how the nitro group affects the stability of intermediates and the energy barriers of transition states through both experimental and computational methods is a key research area. For example, in electrophilic aromatic substitution reactions, the nitro group is a known meta-director, a property that could be exploited in post-synthetic modifications of the aromatic ring. ucla.edu
Furthermore, in photoredox-catalyzed reactions, the nitro group might participate in the photochemical process. acs.org Elucidating the potential for the nitro group to act as an electron acceptor or to influence the excited state properties of the molecule could lead to the development of novel light-driven transformations.
Novel Applications as a Versatile Building Block in Advanced Organic Synthesis
The structure of this compound, featuring both a modifiable lactam ring and a reactive nitroaryl group, makes it a highly versatile building block for advanced organic synthesis.
The nitro group serves as a synthetic handle for a wide array of chemical transformations. scispace.comnih.gov It can be readily reduced to an amino group, which can then be further functionalized to introduce a variety of substituents. This opens up pathways to a vast library of novel compounds with potential applications in medicinal chemistry and materials science. The resulting aminophenylpyrrolidinone could be a key intermediate for the synthesis of new pharmaceutical agents.
The pyrrolidinone core itself is a privileged scaffold found in numerous biologically active compounds and natural products, including alkaloids. nih.govwikipedia.org The 3-aryl-pyrrolidin-2-one motif can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, intramolecular cyclization reactions could be designed to construct fused ring systems with potential biological activity. rsc.org
Moreover, the lactam functionality can be opened to yield gamma-amino acids, which are important building blocks in peptide synthesis and for the creation of peptidomimetics. The presence of the nitrophenyl group would lead to novel, non-proteinogenic amino acids with unique electronic and steric properties.
Interdisciplinary Research Opportunities Involving Nitrophenyl Pyrrolidinone Scaffolds
The unique combination of a pyrrolidinone ring and a nitrophenyl group in this compound creates opportunities for interdisciplinary research at the interface of chemistry, biology, and materials science.
In medicinal chemistry , the pyrrolidinone scaffold is a well-established pharmacophore present in drugs with a wide range of activities. nih.govnih.gov The introduction of the 3-(3-nitrophenyl) group could lead to the discovery of new drug candidates. For instance, related aryl-pyrrolizinones have been investigated as angiogenesis inhibitors. nih.gov The nitroaromatic moiety is also a feature in some bioactive molecules. nih.gov Screening this compound and its derivatives for various biological activities, such as anticancer, antibacterial, or antiviral properties, could be a fruitful area of research.
In materials science , nitroaromatic compounds are known to possess interesting optical and electronic properties. nih.gov The incorporation of the this compound scaffold into polymers could lead to new materials with applications in nonlinear optics, sensing, or as components of liquid crystals. rsc.org The ability to tune the electronic properties of the molecule through modification of the nitro group or the pyrrolidinone ring makes this a particularly attractive area for exploration. For example, polymers containing nitrophenyl groups have been investigated for the detection of explosives. nih.gov
The development of fluorescent probes based on the nitrophenyl pyrrolidinone scaffold is another promising avenue. The nitro group can act as a quencher of fluorescence, and its reduction to an amino group can lead to a "turn-on" fluorescent response, a principle that could be applied in the design of chemical sensors.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(3-Nitrophenyl)pyrrolidin-2-one to achieve high yields and purity?
Methodological Answer: Synthesis optimization requires careful selection of reagents, solvents, and catalysts. For nitro-substituted pyrrolidinones, the nitrophenyl group’s electron-withdrawing nature may necessitate controlled reaction temperatures (e.g., 0–25°C) to minimize side reactions. Purification via column chromatography or recrystallization is critical, as nitro groups can introduce polar byproducts. For example, LookChem literature highlights the use of sodium hydride as a base and dichloromethane as a solvent for analogous nitro-containing pyrrolidine derivatives to stabilize intermediates . Computational pre-screening of reaction pathways (e.g., density functional theory) can also predict optimal conditions, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
Methodological Answer: Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For instance, the nitro group’s resonance can shift proton signals in H-NMR. Cross-validate results using complementary techniques:
- X-ray crystallography (e.g., torsion angles in ’s crystallographic data) confirms spatial arrangement .
- High-resolution mass spectrometry (HR-MS) verifies molecular weight and fragmentation patterns.
- Computational NMR prediction tools (e.g., Gaussian or ACD/Labs) align experimental peaks with theoretical models .
Advanced Research Questions
Q. What advanced computational methods are employed to predict the reactivity and electronic properties of this compound, and how do they compare with experimental findings?
Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict:
- Electrostatic potential surfaces to identify reactive sites (e.g., nitro group’s electrophilicity).
- Frontier molecular orbitals (HOMO/LUMO) to assess charge transfer interactions. Studies on similar pyrrolidin-2-ones show deviations <5% between computed and experimental IR spectra when solvent effects (e.g., PCM model) are included . Discrepancies in dipole moments may arise from crystal packing forces, requiring experimental validation via X-ray diffraction .
Q. What strategies are effective in analyzing the biological activity of this compound derivatives, particularly in overcoming false positives in assay data?
Methodological Answer: False positives in enzyme inhibition assays (e.g., fluorescence interference from nitro groups) can be mitigated by:
- Orthogonal assays : Use radiometric or calorimetric methods (e.g., ITC) to confirm binding .
- Counter-screening : Test compounds against unrelated targets (e.g., ’s neurological disorder targets) to rule out non-specific interactions. Structural analogs with pyridazinone cores (e.g., ) show enhanced selectivity when bulky substituents reduce off-target binding .
Q. How should researchers approach the safe storage and handling of this compound to prevent degradation and ensure experimental reproducibility?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N/Ar) at −20°C to prevent hydrolysis of the lactam ring. Desiccants (e.g., silica gel) avoid moisture-induced degradation .
- Handling : Use nitrile gloves and fume hoods; nitro compounds may release NO under heat. ALADDIN’s safety guidelines recommend avoiding contact with reducing agents to prevent explosive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
